molecular formula C4H10N2O2 B6167000 2-[methyl(nitroso)amino]propan-1-ol CAS No. 121861-55-0

2-[methyl(nitroso)amino]propan-1-ol

Cat. No.: B6167000
CAS No.: 121861-55-0
M. Wt: 118.13 g/mol
InChI Key: IDXYJHDLHQNPOD-UHFFFAOYSA-N
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Description

2-[Methyl(nitroso)amino]propan-1-ol is an organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of a nitroso group attached to a methylamino moiety, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(nitroso)amino]propan-1-ol typically involves the nitrosation of 2-methylamino-1-propanol. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pH, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(nitroso)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitroso group can yield amines.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitropropanol derivatives.

    Reduction: Methylamino derivatives.

    Substitution: Esterified or etherified products depending on the substituent used.

Scientific Research Applications

2-[Methyl(nitroso)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of nitrosamine toxicity.

    Medicine: Explored for its potential use in drug development, especially in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-[methyl(nitroso)amino]propan-1-ol exerts its effects involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular functions. These interactions are mediated through pathways involving nitrosation and subsequent reactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Lacks the nitroso group, making it less reactive in nitrosation reactions.

    2-Methyl-2-nitroso-1-propanol: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    N-Nitrosomethylamine: Contains a nitroso group but differs in the overall structure and properties.

Uniqueness

2-[Methyl(nitroso)amino]propan-1-ol is unique due to the presence of both a nitroso group and a hydroxyl group on the same molecule, allowing it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

121861-55-0

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-N-methylnitrous amide

InChI

InChI=1S/C4H10N2O2/c1-4(3-7)6(2)5-8/h4,7H,3H2,1-2H3

InChI Key

IDXYJHDLHQNPOD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N(C)N=O

Purity

95

Origin of Product

United States

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